molecular formula C6H3Cl2F2NO2S B597737 3,5-Dichloro-2,6-difluoro-4-(methylsulfonyl)pyridine CAS No. 13239-87-7

3,5-Dichloro-2,6-difluoro-4-(methylsulfonyl)pyridine

Cat. No. B597737
CAS RN: 13239-87-7
M. Wt: 262.052
InChI Key: FWKLTSLIRQSOCQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 4-Azido-2,3,5,6-tetrafluoropyridine can be prepared by nitrosation of 2,3,5,6-tetrafluoro-4-hydrazinopyridine or, preferably, treatment of pentafluoropyridine with sodium azide in acetonitrile .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, 4-Azido-2,3,5,6-tetrafluoropyridine undergoes the Staudinger reaction with tri-phenylphosphine at room temperature, reacts with dimethyl sulphoxide at elevated temperatures to give a sulphoximide, partakes in 1,3-dipolar cycloaddition reactions with benzyne, diphenylacetylene, phenylacetylene, cyclopentadiene dimer, and norbornene .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 199.97 . It is classified as a combustible solid . The flash point is not applicable .

Scientific Research Applications

Environmental Distribution and Health Risks

PFASs, including alternatives to legacy compounds, are emerging persistent organic pollutants widely used in industrial and consumer applications. They exhibit persistence, bioaccumulation, long-distance migration, and toxicity. Recent studies have shown that alternatives such as hexafluoropropylene oxide dimer acid (HFPO-DA) and hexafluoropropylene trimer acids (HFPO-TA) are becoming dominant global pollutants. These alternatives have shown systemic multiple organ toxicities, with potential toxicities comparable or even more severe than legacy PFASs, indicating harmful environmental impacts (Yu Wang et al., 2019).

Degradation and Treatment Technologies

The degradation of PFAS compounds, including perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS), through chemical methods such as photochemical, electrochemical, and thermal technologies, has been extensively studied. These studies have revealed various decomposition mechanisms, including H/F exchange and chain shortening, emphasizing the complexity of fully degrading or mineralizing PFAS compounds. The detailed mechanisms of degradation provide insight into potential approaches for handling PFAS contamination (Yun Deng et al., 2021).

Regulatory Perspectives and Risk Management

Given the widespread presence and persistence of PFAS in the environment and biota, including humans, regulatory bodies have started to implement various countermeasures. The Stockholm Convention on Persistent Organic Pollutants, for instance, has designated PFOS and related compounds as target chemicals for regulation. This highlights the global effort to manage PFAS risks through standard values, health risk evaluations, and the development of regulations such as the EU directive and the Significant New Use Rule (SNUR) (Y. Zushi et al., 2012).

Safety And Hazards

The compound is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is classified as a combustible solid .

properties

IUPAC Name

3,5-dichloro-2,6-difluoro-4-methylsulfonylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2F2NO2S/c1-14(12,13)4-2(7)5(9)11-6(10)3(4)8/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWKLTSLIRQSOCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C(=NC(=C1Cl)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2F2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00743324
Record name 3,5-Dichloro-2,6-difluoro-4-(methanesulfonyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichloro-2,6-difluoro-4-(methylsulfonyl)pyridine

CAS RN

13239-87-7
Record name 3,5-Dichloro-2,6-difluoro-4-(methanesulfonyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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